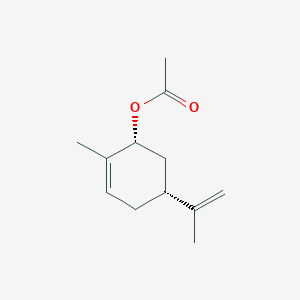
2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.2701 g/mol . This compound is also known by other names such as cis-Carvyl acetate and (Z)-Carvyl acetate . It is a derivative of carveol and is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Vorbereitungsmethoden
The synthesis of 2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- typically involves the acetylation of cis-carveol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions usually involve heating the mixture to facilitate the acetylation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- can be compared with similar compounds such as:
trans-Carveyl acetate: This is a stereoisomer of the compound with similar chemical properties but different spatial arrangement.
cis-Carveol: The parent alcohol from which the acetate derivative is synthesized.
Carvone: Another related compound with a similar structure but different functional groups.
The uniqueness of 2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- lies in its specific stereochemistry and the presence of the acetate group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1205-42-1 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
[(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
YTHRBOFHFYZBRJ-RYUDHWBXSA-N |
SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Isomerische SMILES |
CC1=CC[C@@H](C[C@@H]1OC(=O)C)C(=C)C |
Kanonische SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Key on ui other cas no. |
7111-29-7 1205-42-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


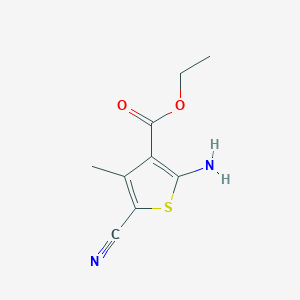
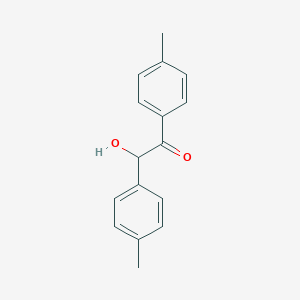

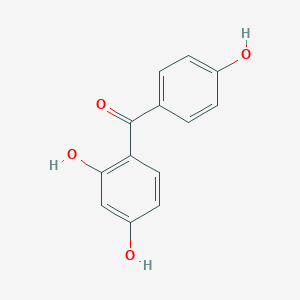
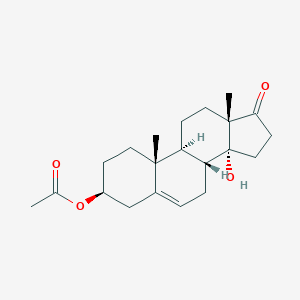
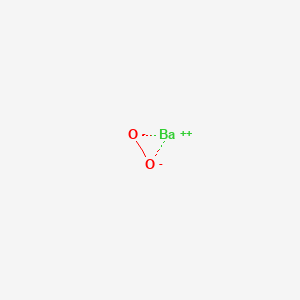
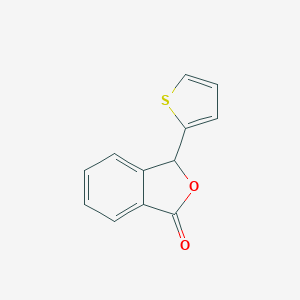
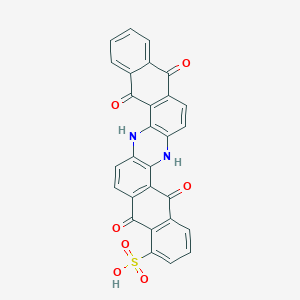
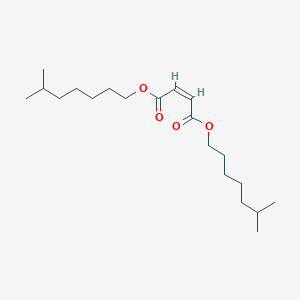
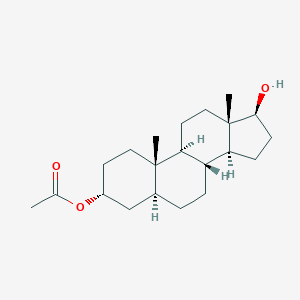
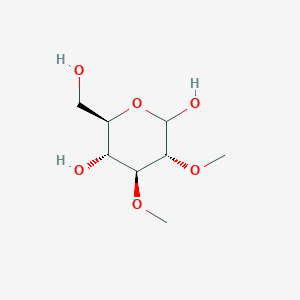

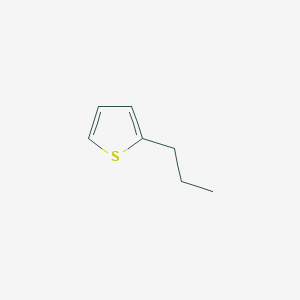
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
